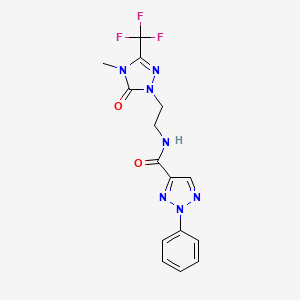

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N7O2/c1-23-13(15(16,17)18)22-24(14(23)27)8-7-19-12(26)11-9-20-25(21-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHQIVNEBPPQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both triazole and phenyl moieties, which are known to enhance biological activity. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.29 g/mol. The presence of a trifluoromethyl group increases lipophilicity, potentially enhancing interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of activity include:

1. Antimicrobial Activity

Studies have indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

2. Antitumor Activity

The compound has also been investigated for its anticancer potential. Research indicates that modifications in the phenyl ring can significantly affect cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) suggests that specific substitutions enhance antitumor efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes involved in nucleic acid synthesis.

- Interaction with Cell Membranes : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration.

Data Table: Biological Activities and IC50 Values

| Activity Type | Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | N-(...)-Carboxamide | 12.5 | |

| Antitumor | N-(...)-Carboxamide | 9.8 | |

| Cytotoxicity | N-(...)-Carboxamide | 6.7 |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of triazole derivatives, N-(2-(4-methyl-5-oxo...) demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with an IC50 value of 12.5 µg/mL. This suggests its potential as a lead compound in developing new antibiotics.

Case Study 2: Antitumor Activity

A series of experiments evaluated the anticancer properties against various cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited an IC50 of 9.8 µg/mL against A549 cells, indicating promising antitumor activity compared to standard chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares functional similarities with benzothiazole-carboxamide derivatives (e.g., compounds 4g–4n in ) and tetrazole-carboxamide hybrids (e.g., ). Key differences lie in the heterocyclic cores and substituents:

*Calculated based on molecular formula C₁₅H₁₄F₃N₇O₂.

Key Observations :

- Trifluoromethyl vs.

- Triazole vs. Thiazolidinone/Tetrazole Cores: The dual triazole system in the target compound may enable broader hydrogen-bonding interactions compared to thiazolidinone or tetrazole cores, which are more rigid and less adaptable to conformational changes .

Methodological Considerations for Comparison

- Similarity Metrics: As highlighted in , structural similarity assessments using Tanimoto coefficients or fingerprint-based methods may classify the target compound as distinct from thiazolidinone or tetrazole derivatives due to its unique triazole configuration .

- Crystallographic Analysis : Programs like SHELXL () and ORTEP-III () are critical for resolving conformational differences between such complex heterocycles, particularly in understanding bond angles and torsion strains .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions affect yield?

The compound can be synthesized via multi-step routes involving cyclization and functional group modifications. For example, triazole derivatives are often prepared by reacting hydrazides with nitriles or via Huisgen cycloaddition. Key steps include:

- Cyclization : Using NaBH₄ in absolute ethanol under reflux to reduce intermediates, achieving yields of 61–81% depending on substituents .

- Solvent selection : Ethanol/water mixtures (1:3) improve crystallization and purity, as seen in analogous triazole-thiazolidinone hybrids .

- Characterization : IR and ¹H-NMR are critical for confirming carbonyl (C=O) and trifluoromethyl (CF₃) groups .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- Infrared (IR) spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, CF₃ at 1100–1200 cm⁻¹) .

- ¹H-NMR : Resolves proton environments, such as methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns, especially for trifluoromethyl-containing intermediates .

Q. How can researchers address solubility challenges during biological testing?

Low aqueous solubility is common in triazole-carboxamide derivatives. Strategies include:

- Co-solvent systems : Use DMSO or PEG-400 for in vitro assays, ensuring concentrations remain below toxicity thresholds .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial or antitumor activity?

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, as demonstrated in dibenzoiodolium salt syntheses .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratios, and stoichiometry .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values from multiple studies, normalizing for assay conditions (e.g., cell line passage number, serum concentration) .

- Structural analogs : Test derivatives with controlled modifications (e.g., replacing CF₃ with Cl) to isolate substituent effects .

Q. How can computational methods predict SAR (Structure-Activity Relationships)?

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes) .

- QSAR models : Train ML algorithms on datasets linking substituent electronegativity/logP to activity .

Q. What advanced techniques validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.